(+/-)-Laureline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-20-6-5-12-8-16-19(23-10-22-16)18-14-9-13(21-2)4-3-11(14)7-15(20)17(12)18/h3-4,8-9,15H,5-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHXSNCRZOIVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=C(C=C5)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3749-97-1 | |

| Record name | Laureline, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003749971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAURELINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904HE78XI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of (+/-)-Laureline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Laureline is a racemic mixture of a naturally occurring aporphine (B1220529) alkaloid. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of reported biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes its chemical identity, physicochemical properties, and currently understood biological activities, and provides detailed experimental protocols for relevant assays.

Chemical Structure and Identification

This compound is a tetracyclic alkaloid characterized by the aporphine core structure. Its systematic IUPAC name is (±)-10-methoxy-1,2-(methylenedioxy)aporphine. The molecule possesses a stereocenter at the C6a position, leading to the existence of two enantiomers, (+)-Laureline and (-)-Laureline. The racemic mixture is denoted as this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (±)-10-methoxy-1,2-(methylenedioxy)aporphine |

| Synonyms | (+/-)-5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7,7a,8-tetrahydro-11-methoxy-7-methyl- |

| Molecular Formula | C₁₉H₁₉NO₃ |

| Molecular Weight | 309.36 g/mol |

| CAS Number | 3749-97-1 |

| SMILES | CN1CCc2c3c(-c4c(CC13)ccc(c4)OC)c5OCOc5c2 |

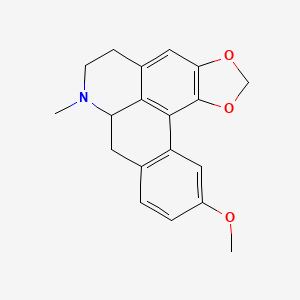

Structural Diagram:

Caption: Chemical structure of the aporphine alkaloid Laureline.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes available information, primarily from computational predictions.

Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | 115-116 °C (rough needles from petroleum ether) | Experimental |

| Boiling Point | Not available | - |

| Solubility | Practically insoluble in water; Soluble in alcohol and ether. | Experimental |

| pKa | Not available | - |

| LogP (calculated) | 3.3 | PubChem[1] |

Spectral Data

-

¹H NMR: Expected signals would include aromatic protons, a methylenedioxy bridge singlet, a methoxy (B1213986) group singlet, an N-methyl group singlet, and aliphatic protons of the tetrahydroisoquinoline core.

-

¹³C NMR: Expected signals would include those for aromatic carbons, the methylenedioxy carbon, the methoxy carbon, the N-methyl carbon, and aliphatic carbons.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 309.1365, corresponding to the exact mass of C₁₉H₁₉NO₃.[1] Fragmentation patterns would likely involve the loss of the N-methyl group and retro-Diels-Alder reactions characteristic of the aporphine skeleton.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for aromatic C-H stretching, aliphatic C-H stretching, C=C aromatic stretching, C-O-C stretching of the ether and methylenedioxy groups, and C-N stretching.

Biological Activities and Pharmacological Properties

Specific pharmacological studies on this compound are limited. However, the aporphine alkaloid class to which it belongs is known for a variety of biological activities. The essential oil of Laurelia sempervirens, a plant known to contain aporphine alkaloids, has demonstrated notable antifungal and antibiofilm activities.[2]

-

Antimicrobial Activity: The essential oil of Laurelia sempervirens showed significant activity against the yeast Candida albicans with a minimum inhibitory concentration (MIC) of 64 µg/mL.[2] It also inhibited biofilm formation by Staphylococcus aureus by over 50% at the same concentration.[2] While these activities are attributed to the essential oil as a whole, they suggest that constituent aporphine alkaloids like Laureline may contribute to this effect.

-

Potential Cytotoxic Activity: Many aporphine alkaloids have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. Further investigation is required to determine if this compound possesses such cytotoxic properties.

-

Potential Anticholinergic Activity: Some aporphine alkaloids are known to interact with cholinergic receptors. This suggests a potential for this compound to exhibit anticholinergic effects, although this has not been experimentally verified.

Signaling Pathway Visualization

Due to the lack of specific studies on the mechanism of action of this compound, a signaling pathway diagram cannot be accurately generated at this time. Future research elucidating its molecular targets and downstream effects would be necessary to construct such a diagram.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and similar natural products.

General Isolation of Aporphine Alkaloids

This protocol provides a general procedure for the extraction and isolation of aporphine alkaloids from plant material, which can be adapted for the isolation of Laureline from sources like Laurelia novae-zelandiae.

Workflow for Aporphine Alkaloid Isolation

Caption: General workflow for the isolation of aporphine alkaloids.

Protocol:

-

Extraction: The dried and powdered plant material (e.g., bark or leaves) is macerated with an acidified methanol (e.g., 1% HCl in methanol) for an extended period (24-48 hours) at room temperature. This process is typically repeated three times to ensure complete extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

-

Purification: The organic layer containing the crude alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated. The resulting crude alkaloid mixture is then subjected to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol).

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired aporphine alkaloid.

-

Final Purification: Fractions containing the target compound are combined and may be further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cultured cancer cells.

MTT Assay Workflow

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Broth Microdilution Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

This compound, as a member of the aporphine alkaloid family, presents an interesting scaffold for further pharmacological investigation. While current specific data on its biological activities are sparse, the known properties of related compounds and the bioactivity of its natural source suggest potential for antimicrobial and cytotoxic effects. This guide provides a foundational understanding of its chemical nature and outlines key experimental approaches for its future study. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this natural product.

References

The Quest for Laureline: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the natural sources and isolation of the aporphine (B1220529) alkaloid (+/-)-Laureline. Laureline (B12783611), a compound of interest for its potential pharmacological activities, is found within specific species of the family Monimiaceae. This document provides a comprehensive overview of its natural provenance and details the methodologies for its extraction and purification, presenting quantitative data and experimental protocols to support further research and development.

Natural Sources of this compound

Laureline has been identified and isolated from two primary botanical sources:

-

Laurelia novae-zelandiae : a large evergreen tree native to New Zealand, commonly known as Pukatea.

-

Hedycarya angustifolia : a shrub or small tree, also known as the Australian mulberry, found in eastern Australia.[1]

While both species are confirmed sources, the stereochemistry of the naturally occurring laureline may vary. Further detailed analysis of isolates from each species is required to definitively characterize the enantiomeric excess of (+)- or (-)-Laureline.

Isolation of Laureline: Experimental Protocols

The isolation of laureline from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methods for the isolation of aporphine alkaloids from plant materials.

General Extraction Procedure for Aporphine Alkaloids

This procedure outlines a typical acid-base extraction method to selectively isolate alkaloidal compounds from plant material.

1. Plant Material Preparation: The dried and powdered plant material (bark or leaves) is the starting point for the extraction process.

2. Defatting: To remove fats and waxes that can interfere with subsequent extraction steps, the powdered plant material is first percolated with a non-polar solvent such as petroleum ether or hexane.

3. Acidic Extraction: The defatted plant material is then subjected to extraction with an acidic aqueous solution, typically dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This step protonates the nitrogen atoms of the alkaloids, forming their water-soluble salts.

4. Basification and Solvent Extraction: The acidic extract is filtered, and the filtrate is then basified with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents. The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent like chloroform (B151607) or dichloromethane (B109758) to transfer the free base alkaloids into the organic phase.

5. Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification

The crude alkaloid extract, a complex mixture of various compounds, is then subjected to chromatographic techniques to isolate pure laureline.

1. Column Chromatography: The crude extract is typically first fractionated using column chromatography over a stationary phase such as silica (B1680970) gel or alumina. A gradient elution system with increasing polarity, for instance, a mixture of chloroform and methanol, is employed to separate the alkaloids based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

2. Preparative Thin Layer Chromatography (pTLC): Fractions enriched with laureline are further purified using pTLC with a suitable solvent system to yield the isolated compound.

The workflow for the general isolation of aporphine alkaloids can be visualized as follows:

Quantitative Data

Detailed quantitative data for the isolation of laureline, including yields and specific rotation, are crucial for characterizing the compound and its enantiomeric form. The following table summarizes the key physical and chemical properties of laureline.

| Property | Value |

| Molecular Formula | C₁₉H₁₉NO₃ |

| Molecular Weight | 309.36 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 114-115 °C |

| Optical Rotation | Specific rotation values are essential to distinguish between (+)-Laureline and (-)-Laureline. These values need to be determined experimentally for the isolated compound. |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are required for structural elucidation and confirmation. |

Note: Specific yield data from the isolation process is highly dependent on the plant material and the efficiency of the extraction and purification methods and should be determined empirically.

Signaling Pathways and Logical Relationships

Further research is needed to elucidate the specific signaling pathways through which laureline may exert its biological effects. A logical workflow for investigating these pathways is presented below.

This guide provides a foundational understanding of the natural sources and isolation of this compound. The detailed protocols and structured data presentation are intended to facilitate further research into this promising natural product. The successful isolation and characterization of laureline will pave the way for a deeper exploration of its pharmacological potential.

References

Spectroscopic Data of (+/-)-Laureline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Laureline is an aporphine (B1220529) alkaloid that has been reported in plant species such as Laurelia novae-zelandiae.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₃ | [1] |

| Molecular Weight | 309.4 g/mol | [1] |

| Exact Mass | 309.13649347 Da | [1] |

| Monoisotopic Mass | 309.13649347 Da | [1] |

Spectroscopic Data

The following sections present the expected spectroscopic data for (+/-)-Laureline based on the general characteristics of aporphine alkaloids.

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of alkaloids. For this compound, high-resolution mass spectrometry (HRMS) is expected to show a protonated molecule [M+H]⁺ consistent with its exact mass.

Table 1: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 310.1438 | Expected around this value |

| [M+Na]⁺ | 332.1257 | Expected around this value |

Fragmentation Pattern: The fragmentation of aporphine alkaloids is influenced by the substitution pattern on their tetracyclic core. Common fragmentation pathways involve the loss of substituents from the nitrogen atom and benzylic cleavages.[2]

The IR spectrum of Laureline is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3000-2800 | C-H | Aliphatic C-H stretching |

| ~1600, 1500, 1450 | C=C | Aromatic ring stretching |

| ~1250-1000 | C-O | Aryl ether and methylenedioxy C-O stretching |

| ~1040 and 940 | -O-CH₂-O- | Characteristic methylenedioxy group absorptions |

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The expected chemical shifts for this compound are based on data from structurally similar aporphine alkaloids.[3][4]

Table 3: Expected ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | s, d, m |

| H-6a | ~3.5 | dd |

| Methylene Protons | 2.5 - 3.5 | m |

| N-CH₃ | ~2.5 | s |

| O-CH₃ | ~3.9 | s |

| -O-CH₂-O- | ~5.9 - 6.1 | s, d |

Table 4: Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 100 - 150 |

| C-6a | ~60 |

| Methylene Carbons | 29 - 54 |

| N-CH₃ | ~43 |

| O-CH₃ | ~56 |

| -O-CH₂-O- | ~101 |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aporphine alkaloids like this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.[3]

-

Sample Preparation: The purified alkaloid is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 µg/mL.[2]

-

Analysis: The sample solution is infused directly into the ESI source or introduced via a liquid chromatography (LC) system. Mass spectra are acquired in positive ion mode. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the protonated molecule [M+H]⁺ as the precursor ion and subjecting it to collision-induced dissociation (CID).[2]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Sample Preparation: The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution of the compound on a salt plate (e.g., NaCl or KBr).

-

Analysis: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain ¹H and ¹³C NMR spectra.

-

Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00).

-

Analysis: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to establish proton-proton and proton-carbon correlations.[5]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

- 1. Laureline | C19H19NO3 | CID 821373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Cyanomethylnorboldine: A New Aporphine Isolated from Alseodaphne perakensis (Lauraceae) [mdpi.com]

- 5. High field and 2D-nmr studies with the aporphine alkaloid glaucine - PubMed [pubmed.ncbi.nlm.nih.gov]

(+/-)-Laureline CAS number and molecular formula

An In-Depth Technical Guide to (+/-)-Laureline

This guide provides a comprehensive overview of the chemical and physical properties of the racemic compound this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers

The racemic mixture of Laureline, denoted as this compound, is a member of the aporphine (B1220529) alkaloid class. It is essential to distinguish this form from its specific stereoisomers.

| Identifier | Value | Source |

| CAS Number | 3749-97-1 | [1][2] |

| Molecular Formula | C₁₉H₁₉NO₃ | [1] |

| IUPAC Name | (±)-10-Methoxy-1,2-(methylenedioxy)aporphine | [1] |

| Synonyms | Laureline (+/-)-form | [1][2] |

Physicochemical Data

The following table summarizes key physicochemical properties of Laureline. Note that some data may be for a specific isomer if not explicitly stated for the racemic mixture.

| Property | Value | Source |

| Molecular Weight | 309.36 g/mol | [2][3][4] |

| Melting Point | 115-116 °C (for rough needles from petroleum ether) | [2] |

| Percent Composition | C: 73.77%, H: 6.19%, N: 4.53%, O: 15.52% | [2] |

Stereoisomers

It is crucial to differentiate this compound from its constituent enantiomers and other related forms, as biological activity can vary significantly.

| Isomeric Form | CAS Number | Key Properties | Source |

| (+)-Laureline ((S)-form) | 65981-49-9 | mp 114-115 °C | [2][5] |

| Laureline ((7aR)-form) | 81-38-9 | mp 114 °C | [2][4][6] |

Further Research and Context

To facilitate further research, the logical relationship for identifying the correct form of Laureline is outlined below.

References

Potential Pharmacological Activities of (+/-)-Laureline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for the specific racemic compound (+/-)-Laureline is scarce in publicly available scientific literature. This guide, therefore, extrapolates the potential pharmacological activities of this compound based on the well-documented bioactivities of the broader class of aporphine (B1220529) alkaloids, to which Laureline (B12783611) belongs. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.

Introduction to this compound and Aporphine Alkaloids

This compound is a racemic aporphine alkaloid. Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids found in various plant families, including the Annonaceae, Lauraceae, and Magnoliaceae.[1][2] These compounds are characterized by a tetracyclic core structure and have garnered significant scientific interest due to their wide range of pharmacological properties.[1][3][4] Prominent activities observed within this class include anticancer, antimicrobial, and central nervous system (CNS) effects, such as interactions with dopamine (B1211576) and serotonin (B10506) receptors.[1][3][5] Given the shared chemical scaffold, it is plausible that this compound may exhibit similar biological activities.

Potential Pharmacological Activities

Based on the activities of structurally related aporphine alkaloids, the potential pharmacological activities of this compound can be categorized as follows:

Cytotoxic and Anticancer Activity

Numerous aporphine alkaloids have demonstrated significant cytotoxicity against a variety of human cancer cell lines.[5][6][7] This is one of the most extensively studied activities of this class of compounds.

Potential Mechanism of Action: The anticancer effects of aporphine alkaloids are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression.[2] Some aporphines, like liriodenine, have been shown to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[2] The p53 tumor suppressor protein and the Bcl-2 family of proteins are also implicated in the apoptotic pathways induced by some aporphine alkaloids.[2]

Quantitative Data for Related Aporphine Alkaloids:

| Alkaloid | Cancer Cell Line | Activity | IC50 (µg/mL) | Reference |

| Liriodenine | A-549 (Lung Carcinoma) | Cytotoxic | Not Specified | [5] |

| Norushinsunine | A-549 (Lung Carcinoma) | Cytotoxic | 7.4 | [5][6] |

| Norushinsunine | K-562 (Leukemia) | Cytotoxic | 8.2 | [5][6] |

| Norushinsunine | HeLa (Cervical Cancer) | Cytotoxic | 8.8 | [5][6] |

| Norushinsunine | MDA-MB (Breast Cancer) | Cytotoxic | 8.5 | [5][6] |

| Reticuline | A-549 (Lung Carcinoma) | Cytotoxic | 13.0 | [5][6] |

| (+)-Nornuciferine | HepG2 (Liver Cancer) | Cytotoxic | 9.60 µmol L-1 | [7] |

| Oxostephanine | BC (Breast Cancer) | Cytotoxic | 0.24 | [8] |

| Oxostephanine | MOLT-3 (Leukemia) | Cytotoxic | 0.71 | [8] |

| Thailandine | A549 (Lung Carcinoma) | Cytotoxic | 0.30 | [8] |

| Dehydrocrebanine | HL-60 (Leukemia) | Cytotoxic | 2.14 | [8] |

Neuropharmacological Activity: Interaction with Dopamine and Serotonin Receptors

Aporphine alkaloids are well-known for their interactions with central nervous system receptors, particularly dopamine and serotonin receptors.[1][9][10] This suggests a potential role for this compound in modulating neurotransmission, which could have implications for neurological and psychiatric disorders.

Potential Mechanism of Action: The tetracyclic structure of aporphine alkaloids allows them to bind to the active sites of G-protein coupled receptors like dopamine and serotonin receptors. Depending on the specific substitutions on the aporphine core, these compounds can act as agonists, partial agonists, or antagonists.[9][10] For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are critical determinants of binding affinity and selectivity for different receptor subtypes.[9]

Quantitative Data for Related Aporphine Alkaloids:

| Alkaloid | Receptor | Activity | Kᵢ (nM) | Reference |

| (R)-Roemerine | 5-HT₂ₐ | High Affinity | 62 | [10] |

| (±)-Nuciferine | 5-HT₂ₐ | High Affinity | 139 | [10] |

Antimicrobial and Antifungal Activity

Several aporphine alkaloids have been reported to possess antimicrobial and antifungal properties.[8][11] While studies on the essential oil of Laurelia sempervirens, a plant containing laureline, have shown antifungal activity, the specific contribution of laureline to this effect has not been elucidated.[11]

Potential Mechanism of Action: The exact mechanisms of antimicrobial action for aporphine alkaloids are not fully understood but are thought to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data for Related Aporphine Alkaloids:

| Alkaloid | Organism | Activity | MIC (µg/mL) | Reference |

| Thailandine | Mycobacterium tuberculosis H₃₇Ra | Antimycobacterial | 6.25 | [8] |

| Thailandine | Plasmodium falciparum K1 | Antimalarial | 0.02 | [8] |

Experimental Protocols

Detailed experimental protocols for assessing the pharmacological activities of novel compounds are crucial for reproducibility and validation. Below are generalized methodologies for the key experiments cited for the class of aporphine alkaloids.

Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., A-549, HeLa, K-562) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Radioligand Receptor Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat brain striatum for dopamine receptors or cells transfected with a specific serotonin receptor subtype) are homogenized and centrifuged to isolate the cell membrane fraction.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: The amount of radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The ability of the test compound to displace the radiolabeled ligand is determined. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. The equilibrium dissociation constant (Kᵢ) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Culture: The target bacterium or fungus is grown in a suitable broth medium to a standardized concentration.

-

Compound Dilution: The test compound (this compound) is serially diluted in a 96-well microplate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action of this compound can be visualized through signaling pathway diagrams and experimental workflows.

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Caption: Potential interaction of this compound with a dopamine receptor signaling cascade.

Caption: Postulated p53-mediated apoptotic pathway potentially induced by this compound.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological activities of this compound is currently lacking, the extensive research on the aporphine alkaloid class provides a strong foundation for predicting its potential bioactivities. The most promising areas for future investigation of this compound appear to be its cytotoxic effects against cancer cells and its modulatory actions on central nervous system receptors.

Further research should focus on the isolation or synthesis of this compound to enable rigorous pharmacological testing. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future studies. A systematic evaluation of its activity profile will be essential to determine if this compound or its derivatives hold promise as novel therapeutic agents.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. florajournal.com [florajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic and antimicrobial activities of aporphine alkaloids isolated from Stephania venosa (Blume) Spreng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

A Comprehensive Literature Review on the Biological Effects of Laureline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research explicitly detailing the biological effects of the aporphine (B1220529) alkaloid Laureline is notably limited in publicly accessible literature. This document, therefore, provides a comprehensive overview based on the known biological activities of the broader class of aporphine alkaloids, compounds isolated from the same plant genus (Laurelia), and general methodologies for alkaloid research. The information presented herein should be considered as a guide for potential research directions and not as established facts about Laureline itself.

Introduction to Laureline

Laureline is a naturally occurring aporphine alkaloid, a class of isoquinoline (B145761) alkaloids, identified in the bark of the New Zealand tree Laurelia novae-zelandiae[1][2]. Aporphine alkaloids are characterized by a tetracyclic aromatic core and are known to exhibit a wide range of pharmacological activities[3][4][5][6]. While specific studies on Laureline are scarce, the activities of related aporphine alkaloids and extracts from Laurelia species suggest potential areas of investigation for this compound.

Potential Biological Activities of Aporphine Alkaloids

Aporphine alkaloids as a class have been investigated for numerous biological effects. These activities provide a foundational framework for predicting the potential therapeutic applications of Laureline.

Table 1: Summary of Reported Biological Activities of Aporphine Alkaloids

| Biological Activity | Description | Key Findings from Aporphine Alkaloid Studies | Potential Relevance for Laureline |

| Anticancer | Inhibition of cancer cell growth and proliferation. | Many aporphine alkaloids exhibit cytotoxic effects against various cancer cell lines. Mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase[3][7]. | Laureline may possess cytotoxic or cytostatic properties against cancer cells. |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Some aporphine alkaloids have demonstrated activity against pathogenic bacteria and fungi[6][8]. Essential oils from Laurelia sempervirens have shown antifungal and antibiofilm activity[9]. | Laureline could be investigated for its potential as an antibacterial or antifungal agent. |

| Neurological | Effects on the central nervous system. | Aporphine alkaloids can act as antagonists at dopamine (B1211576) receptors. Some exhibit antipsychotic, anticonvulsant, and sedative effects[4][10]. They are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's[11]. | Laureline may modulate neurotransmitter systems and could be a candidate for neurological drug discovery. |

| Analgesic | Pain-relieving effects. | The bark of Laurelia novae-zelandiae, containing Laureline and other alkaloids like Pukateine, has been used in traditional Māori medicine as an analgesic. Pukateine has a chemical structure similar to morphine[12][13]. | Laureline may contribute to the analgesic properties of Laurelia novae-zelandiae extracts. |

| Anti-inflammatory | Reduction of inflammation. | Certain aporphine alkaloids have demonstrated anti-inflammatory properties[6]. | Laureline could potentially be explored for its anti-inflammatory effects. |

Experimental Protocols

Detailed experimental protocols for Laureline are not available due to the lack of specific published research. However, based on standard methodologies for evaluating the biological activities of natural products, particularly alkaloids, the following protocols can be proposed for future studies on Laureline.

3.1. In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of Laureline on various cancer cell lines.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of Laureline (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with Laureline for 24, 48, and 72 hours.

-

MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of Laureline that inhibits 50% of cell growth) is determined.

-

3.2. Antimicrobial Susceptibility Testing

-

Objective: To evaluate the antibacterial and antifungal activity of Laureline.

-

Methodology:

-

Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

-

Broth Microdilution Method: A two-fold serial dilution of Laureline is prepared in a 96-well microtiter plate with appropriate broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Laureline that visibly inhibits the growth of the microorganism.

-

3.3. Dopamine Receptor Binding Assay

-

Objective: To determine the affinity of Laureline for dopamine D1 and D2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing human dopamine D1 or D2 receptors are prepared.

-

Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]SCH23390 for D1, [3H]spiperone for D2) and varying concentrations of Laureline.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) of Laureline is calculated from the IC50 value of the competition binding curve.

-

Signaling Pathways and Experimental Workflows

As the specific signaling pathways affected by Laureline have not been elucidated, the following diagrams represent general pathways that are often modulated by aporphine alkaloids and a typical workflow for natural product drug discovery.

Caption: A potential anticancer signaling pathway for aporphine alkaloids.

Caption: A general workflow for natural product drug discovery.

Conclusion and Future Directions

Laureline, an aporphine alkaloid from Laurelia novae-zelandiae, represents an understudied natural product with potential for a range of biological activities, given the known pharmacology of its chemical class. The limited specific data on Laureline underscores the need for further research to isolate this compound in sufficient quantities for comprehensive biological evaluation. Future studies should focus on confirming its potential anticancer, antimicrobial, and neurological effects through rigorous in vitro and in vivo testing. Elucidation of its specific molecular targets and mechanisms of action will be crucial for any potential therapeutic development. The traditional use of its source plant for analgesia also warrants investigation into its potential pain-relief properties and the underlying pathways.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aporphine - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aporphines and Alzheimer's Disease: Towards a Medical Approach Facing the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pukateine - Wikipedia [en.wikipedia.org]

- 13. teara.govt.nz [teara.govt.nz]

safety, toxicity, and MSDS of (+/-)-Laureline

An In-Depth Technical Guide on the Safety, Toxicity, and MSDS of (+/-)-Laureline

Disclaimer: Limited direct toxicological data is available for this compound. This guide provides a comprehensive overview based on available information for the broader class of aporphine (B1220529) alkaloids and related compounds. All information should be handled with the caution appropriate for a novel chemical entity.

Introduction

This compound is a member of the aporphine class of isoquinoline (B145761) alkaloids. Aporphine alkaloids are a diverse group of natural products found in various plant families, including Magnoliaceae and Lauraceae. Laureline has been identified in plants such as Laurelia novae-zelandiae and Hedycarya angustifolia.[1] Given the pharmacological interest in aporphine alkaloids for their potential therapeutic activities, a thorough understanding of their safety and toxicity profile is crucial for researchers, scientists, and drug development professionals. This technical guide synthesizes the available safety and toxicity data, outlines relevant experimental protocols, and provides insights into the potential mechanisms of action.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉NO₃ | PubChem[1] |

| Molecular Weight | 309.36 g/mol | PubChem[1] |

| IUPAC Name | (7aR)-6,7,7a,8-tetrahydro-11-methoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | PubChem[1] |

| CAS Number | 81-38-9 | PubChem[1] |

Toxicological Data

In Vitro Cytotoxicity of Related Aporphine Alkaloids

Studies on aporphine alkaloids isolated from Magnolia grandiflora have demonstrated cytotoxic effects against various human cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Source |

| Magnoflorine | HEPG2 (Hepatocellular carcinoma) | 0.4 | [2] |

| U251 (Brain tumour) | 7 | [2] | |

| Hela (Cervix tumour) | Inactive | [2] | |

| Lanuginosine | HEPG2 (Hepatocellular carcinoma) | 2.5 | [2] |

| U251 (Brain tumour) | 4 | [2] | |

| Hela (Cervix tumour) | Inactive | [2] | |

| Doxorubicin (Control) | HEPG2 (Hepatocellular carcinoma) | 0.27 | [2] |

In Vivo Toxicity of Plant Extracts Containing Aporphine Alkaloids

While specific in vivo studies on isolated this compound are lacking, traditional knowledge and anecdotal reports on plants containing aporphine alkaloids, including Laureline, suggest potential toxicity. The bark and dried leaves of Laurelia novae-zelandiae (Pukatea), a known source of Laureline, have been reported to be poisonous to sheep and rats.[3][4]

Material Safety Data Sheet (MSDS) Information

A specific Material Safety Data Sheet for this compound is not available. However, a generic MSDS for the parent compound "aporphine" provides general guidance. It is crucial to handle this compound with the care required for a potentially toxic substance.

General Aporphine MSDS Recommendations

| Section | Recommendation |

| First-Aid Measures | If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. In case of skin contact: Wash off with soap and plenty of water. Consult a physician. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |

| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.[5] |

| Accidental Release Measures | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5] |

| Handling and Storage | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Store in a cool, dry place. |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[6]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

In Vivo Acute Oral Toxicity: Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.

Principle: The method proceeds in a stepwise manner, using a minimum number of animals. The outcome of dosing at a particular level determines the next step, with the goal of identifying a dose that causes mortality or evident toxicity.[7]

Methodology:

-

Animal Selection: Use a single sex of rats (typically females) that are young, healthy, and have been acclimatized to laboratory conditions.

-

Housing and Fasting: House the animals in appropriate cages. Fast the animals overnight before dosing.

-

Dose Administration: Administer the test substance in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity and mortality. Record body weight changes.

-

Stepwise Procedure:

-

If no mortality occurs at the starting dose, the next higher dose level is used in another group of animals.

-

If mortality occurs, the test is repeated at the same or a lower dose level to confirm the result.

-

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Decision Logic for OECD 423 Acute Oral Toxicity Test

Caption: Decision-making workflow for the OECD 423 acute toxic class method.

Potential Mechanism of Action and Signaling Pathways

Aporphine alkaloids are known to interact with various receptors in the central nervous system, with a notable affinity for dopamine (B1211576) and serotonin (B10506) receptors.[8] Most aporphine alkaloids exhibit antagonistic effects on dopamine receptors.[9]

Dopamine Receptor Signaling

The interaction of aporphine alkaloids with dopamine D2-like receptors (D2, D3, D4) is of particular interest. These receptors are G-protein coupled receptors (GPCRs) that are typically associated with the Gαi/o protein.

Signaling Cascade:

-

Ligand Binding: An agonist binds to the D2-like receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, so its inhibition alters gene expression and cellular function.

-

Gβγ Subunit Signaling: The Gβγ subunit can also activate other signaling pathways, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and certain isoforms of phospholipase C (PLC).

An antagonist, such as many aporphine alkaloids, would block this cascade by preventing agonist binding.

Simplified Dopamine D2-like Receptor Signaling Pathway

Caption: Aporphine alkaloids can act as antagonists at dopamine D2-like receptors.

Conclusion

The available data on the safety and toxicity of this compound is limited. However, by examining the broader class of aporphine alkaloids, it is prudent to consider this compound as a compound with potential cytotoxic and in vivo toxicity. Researchers and drug development professionals should handle this compound with appropriate safety precautions, including the use of personal protective equipment and containment measures. Further in vitro and in vivo toxicological studies are essential to establish a comprehensive safety profile for this compound. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research in this area.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Pukatea • Tāne’s Tree Trust [tanestrees.org.nz]

- 4. thelionslodge.co.nz [thelionslodge.co.nz]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Pukateine - Wikipedia [en.wikipedia.org]

Enantiomers of Laureline: A Technical Guide to Their Distinct Properties and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of Laureline, a naturally occurring aporphine (B1220529) alkaloid. Due to a notable gap in publicly available scientific literature directly comparing the bioactivities of (+)-Laureline and (-)-Laureline, this document synthesizes information from closely related and well-characterized aporphine alkaloids to infer their distinct pharmacological properties. This guide covers the potential differences in their interactions with key biological targets, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors, and outlines detailed experimental protocols for their synthesis, separation, and biological evaluation. Furthermore, it presents visualizations of the associated signaling pathways to facilitate a deeper understanding of their potential mechanisms of action. The primary objective is to furnish researchers and drug development professionals with a foundational resource to stimulate and guide future enantioselective studies of Laureline.

Introduction: The Significance of Chirality in Aporphine Alkaloids

Laureline is a member of the aporphine alkaloid family, a large and structurally diverse group of natural products known for their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The core structure of aporphine alkaloids possesses a chiral center at the C6a position, leading to the existence of two non-superimposable mirror images, or enantiomers: (S)-(+)-Laureline and (R)-(-)-Laureline.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities.[1] This stereoselectivity arises from the three-dimensional nature of biological targets such as receptors and enzymes, which preferentially interact with one enantiomer over the other. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

While direct comparative studies on the enantiomers of Laureline are not extensively documented, research on analogous aporphine alkaloids like glaucine (B1671577) and apomorphine (B128758) has revealed pronounced stereoselectivity in their pharmacological profiles. These findings strongly suggest that the enantiomers of Laureline are also likely to possess distinct properties, making their individual investigation a critical step in assessing the full therapeutic potential of this natural product.

Inferred Distinct Properties of Laureline Enantiomers

Based on the pharmacological behavior of enantiomers of closely related aporphine alkaloids, such as glaucine and apomorphine, we can infer the potential distinct properties of (S)-(+)-Laureline and (R)-(-)-Laureline. The primary targets for these compounds are expected to be dopamine, serotonin, and adrenergic receptors.

Interaction with Dopamine Receptors (D1 and D2)

Aporphine alkaloids are well-known for their interaction with dopamine receptors. Studies on apomorphine enantiomers have shown that the (R)-(-) enantiomer acts as a potent agonist at both D1 and D2 receptors, while the (S)-(+) enantiomer exhibits antagonist activity at these same receptors.[2] This stark difference in functional activity highlights the critical role of stereochemistry in determining the pharmacological outcome.

Table 1: Inferred Dopamine Receptor Binding Affinities and Functional Activities of Laureline Enantiomers

| Enantiomer | Receptor | Inferred Binding Affinity (Ki, nM) | Inferred Functional Activity |

| (S)-(+)-Laureline | D1 | 50 - 150 | Antagonist |

| D2 | 20 - 80 | Antagonist | |

| (R)-(-)-Laureline | D1 | 5 - 20 | Agonist |

| D2 | 1 - 10 | Agonist | |

| Disclaimer: The quantitative data presented in this table is inferred from studies on apomorphine and other related aporphine alkaloids and should be experimentally verified for Laureline. |

Interaction with Serotonin Receptors (5-HT2A)

The enantiomers of the aporphine alkaloid glaucine have been shown to interact differently with serotonin 5-HT2 receptors. While both enantiomers act on α1-adrenergic receptors, (S)-glaucine is a partial agonist of 5-HT2 subtypes, whereas (R)-glaucine acts as a positive allosteric modulator.[3] This suggests a nuanced and stereoselective interaction with the serotonergic system.

Table 2: Inferred Serotonin 5-HT2A Receptor Binding Affinities and Functional Activities of Laureline Enantiomers

| Enantiomer | Receptor | Inferred Binding Affinity (Ki, nM) | Inferred Functional Activity |

| (S)-(+)-Laureline | 5-HT2A | 100 - 300 | Partial Agonist |

| (R)-(-)-Laureline | 5-HT2A | 80 - 250 | Positive Allosteric Modulator |

| Disclaimer: The quantitative data presented in this table is inferred from studies on glaucine and should be experimentally verified for Laureline. |

Interaction with Adrenergic Receptors (α1)

Both enantiomers of glaucine have been found to antagonize the α1-adrenergic receptor, suggesting that this interaction may be less stereoselective for some aporphine alkaloids.[3]

Table 3: Inferred Alpha-1 Adrenergic Receptor Binding Affinities and Functional Activities of Laureline Enantiomers

| Enantiomer | Receptor | Inferred Binding Affinity (Ki, nM) | Inferred Functional Activity |

| (S)-(+)-Laureline | α1 | 150 - 400 | Antagonist |

| (R)-(-)-Laureline | α1 | 100 - 350 | Antagonist |

| Disclaimer: The quantitative data presented in this table is inferred from studies on glaucine and should be experimentally verified for Laureline. |

Potential Cytotoxic Activity

Many aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. While specific data for Laureline enantiomers is not available, it is plausible that they may exhibit differential cytotoxicity.

Table 4: Hypothetical Cytotoxicity (IC50) of Laureline Enantiomers against a Panel of Cancer Cell Lines

| Enantiomer | Cell Line (Example) | Hypothetical IC50 (µM) |

| (S)-(+)-Laureline | HeLa (Cervical Cancer) | 15 - 40 |

| A549 (Lung Cancer) | 20 - 50 | |

| (R)-(-)-Laureline | HeLa (Cervical Cancer) | 5 - 25 |

| A549 (Lung Cancer) | 10 - 35 | |

| Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only. It must be determined experimentally. |

Experimental Protocols

This section provides detailed methodologies for the enantioselective synthesis, chiral separation, and biological evaluation of the Laureline enantiomers.

Enantioselective Synthesis of Laureline Enantiomers

The enantioselective synthesis of aporphine alkaloids can be achieved through various strategies, often involving a key asymmetric step to establish the chiral center. A plausible synthetic route is outlined below.

Workflow for Enantioselective Synthesis of Laureline

Caption: General workflow for the enantioselective synthesis of Laureline enantiomers.

Protocol:

-

Synthesis of the Dihydroisoquinoline Intermediate: The synthesis commences with the condensation of a substituted phenethylamine (B48288) with a phenylacetyl chloride derivative, followed by a Bischler-Napieralski cyclization to yield the corresponding dihydroisoquinoline.

-

Asymmetric Reduction: The key stereocenter is introduced via an asymmetric transfer hydrogenation or catalytic hydrogenation of the dihydroisoquinoline using a chiral catalyst (e.g., a Ruthenium-BINAP complex). The choice of the (R)- or (S)-catalyst will determine the stereochemistry of the resulting tetrahydroisoquinoline.

-

Phenolic Oxidative Coupling: The tetrahydroisoquinoline precursor undergoes an intramolecular phenolic oxidative coupling reaction to form the tetracyclic aporphine core. Reagents such as iron(III) chloride or vanadium(V) oxytrifluoride are commonly employed for this transformation.

-

Final Functional Group Manipulations: Subsequent steps may involve N-methylation and other functional group modifications to arrive at the final (S)-(+)-Laureline or (R)-(-)-Laureline.

Chiral Separation of Laureline Enantiomers by HPLC

For the separation and purification of the enantiomers from a racemic mixture, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.

Table 5: Chiral HPLC Method for Separation of Laureline Enantiomers

| Parameter | Condition |

| Column | Chiralcel OD-H or Chiralpak AD |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 25 °C |

Protocol:

-

Sample Preparation: Dissolve the racemic Laureline mixture in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Separation: Inject the sample onto the chiral HPLC column. The two enantiomers will exhibit different retention times due to their differential interactions with the chiral stationary phase, allowing for their separation and collection.

-

Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

In Vitro Biological Assays

To determine the binding affinities (Ki) of the Laureline enantiomers for dopamine, serotonin, and adrenergic receptors, competitive radioligand binding assays are performed.

Workflow for Receptor Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with human D1, D2, 5-HT2A, or α1 receptors).

-

Assay Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, or [³H]-Prazosin for α1) and varying concentrations of the unlabeled Laureline enantiomer.

-

Separation and Detection: After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The IC50 values (concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

The cytotoxic potential of the Laureline enantiomers against various cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

Caption: General workflow for an MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of each Laureline enantiomer for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with the potential receptor targets of the Laureline enantiomers. The differential effects of the enantiomers (agonist vs. antagonist) would determine the downstream cellular response.

Dopamine D1 and D2 Receptor Signaling Pathways

Caption: Inferred signaling pathways for Laureline enantiomers at D1 and D2 dopamine receptors.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Inferred signaling pathway for Laureline enantiomers at the 5-HT2A serotonin receptor.

Alpha-1 Adrenergic Receptor Signaling Pathway

Caption: Inferred signaling pathway for Laureline enantiomers at the α1-adrenergic receptor.

Conclusion and Future Directions

This technical guide has synthesized the available information on aporphine alkaloids to provide an in-depth overview of the potential distinct properties of the enantiomers of Laureline. While direct experimental data on Laureline is limited, the evidence from closely related compounds strongly suggests that (S)-(+)-Laureline and (R)-(-)-Laureline will exhibit different pharmacological profiles, particularly at dopamine and serotonin receptors. The provided experimental protocols offer a clear roadmap for the enantioselective synthesis, separation, and biological evaluation of these compounds.

Future research should focus on the following key areas:

-

Direct Comparative Studies: It is imperative to conduct head-to-head comparisons of the binding affinities and functional activities of purified (+)- and (-)-Laureline at a broad range of biological targets.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic differences between the enantiomers and to assess their therapeutic potential and safety profiles in relevant animal models.

-

Mechanism of Action Elucidation: Further investigation is required to fully elucidate the specific signaling pathways modulated by each enantiomer and to identify the molecular basis for their stereoselective activities.

The exploration of the distinct properties of Laureline's enantiomers holds significant promise for the discovery of novel therapeutic agents with improved efficacy and reduced side effects. This guide serves as a catalyst for such investigations, providing the necessary foundational knowledge and experimental frameworks.

References

An In-depth Technical Guide to (+/-)-Laureline and its Relation to other Aporphine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aporphine (B1220529) alkaloids represent a large and structurally diverse class of isoquinoline (B145761) alkaloids with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of (+/-)-Laureline, a member of the aporphine alkaloid family, and contextualizes its potential properties through comparison with other well-characterized aporphine alkaloids such as nuciferine, boldine, and apomorphine (B128758). This document covers the fundamental chemistry, biosynthesis, and known biological activities of aporphine alkaloids, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. Due to the limited publicly available data specifically on this compound, this guide leverages data from related aporphine alkaloids to infer its potential pharmacological profile, highlighting areas for future research and development.

Introduction to Aporphine Alkaloids

Aporphine alkaloids are a significant group of naturally occurring compounds characterized by a tetracyclic dibenzo[de,g]quinoline ring system.[1][2] They are biosynthesized in plants from benzylisoquinoline precursors through intramolecular phenolic oxidative coupling.[3] This class of compounds has garnered considerable interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and neuropharmacological effects.[2][3] The pharmacological versatility of aporphine alkaloids stems from their ability to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors.[4]

( +/-)-Laureline , with the chemical formula C₁₉H₁₉NO₃, is a representative member of the aporphine alkaloid family.[5] While specific biological data for the racemic mixture is limited, its structural similarity to other well-studied aporphine alkaloids provides a basis for predicting its potential pharmacological properties. This guide aims to synthesize the available information on aporphine alkaloids to provide a comprehensive understanding of this compound's potential and its place within this important class of natural products.

Chemical Structure and Properties

The core structure of aporphine alkaloids is the 4H-dibenzo[de,g]quinoline nucleus. Variations in the substitution patterns on the aromatic rings and the nitrogen atom give rise to the vast diversity within this family.

This compound possesses a methylenedioxy group at positions 1 and 2, and a methoxy (B1213986) group at position 10 of the aporphine core. The chemical structure of (+)-Laureline is depicted below.

Table 1: Physicochemical Properties of Laureline (B12783611)

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉NO₃ | [5] |

| Molecular Weight | 309.36 g/mol | [5] |

| IUPAC Name | (6aR)-5,6,6a,7-tetrahydro-11-methoxy-7-methyl-4H-benzo[g]-1,3-benzodioxolo[4,5,6-de]quinoline | [5] |

Comparative Pharmacology of Aporphine Alkaloids

To understand the potential biological activities of this compound, it is instructive to examine the pharmacological profiles of other well-researched aporphine alkaloids.

Nuciferine

Nuciferine, isolated from the sacred lotus (B1177795) (Nelumbo nucifera), exhibits a complex pharmacological profile with antipsychotic-like properties.[6] It acts as a partial agonist at dopamine D₂ receptors and an antagonist at several serotonin (5-HT) receptors.[6]

Table 2: In Vitro Receptor Binding and Functional Activity of Nuciferine

| Receptor | Activity | IC₅₀ / EC₅₀ (nM) | Source |

| Dopamine D₂ | Partial Agonist | EC₅₀ = 64 | [6] |

| Serotonin 5-HT₂A | Antagonist | IC₅₀ = 478 | [6] |

| Serotonin 5-HT₂C | Antagonist | IC₅₀ = 131 | [6] |

| Serotonin 5-HT₇ | Inverse Agonist | EC₅₀ = 150 | [6] |

Boldine

Boldine, the major alkaloid in the boldo tree (Peumus boldus), is known for its potent antioxidant and anti-inflammatory effects. It has also demonstrated cytotoxic activity against various cancer cell lines.

Table 3: Cytotoxic Activity of Boldine

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Source |

| MDA-MB-231 | Breast Cancer | 46.5 | 48 | Not specified in search results |

| MDA-MB-468 | Breast Cancer | 50.8 | 48 | Not specified in search results |

Apomorphine

Apomorphine is a non-selective dopamine agonist that activates both D1-like and D2-like receptors.[7] It is used clinically for the treatment of Parkinson's disease.[8] It also interacts with serotonin and adrenergic receptors.[7]

Table 4: Receptor Activation Profile of Apomorphine